2-Desbutyl-2-isopentyl-5-methylItraconazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

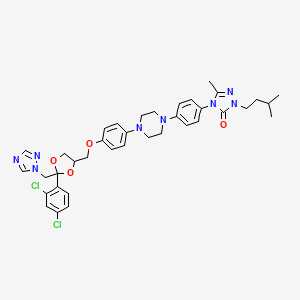

2-Désbutyl-2-isopentyl-5-méthylitraconazole: est un dérivé de l'itraconazole, un agent antifongique bien connu. Ce composé a une formule moléculaire de C37H42Cl2N8O4 et un poids moléculaire de 733,69 g/mol . Il est principalement utilisé dans la recherche en protéomique et a montré un potentiel dans diverses applications scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Désbutyl-2-isopentyl-5-méthylitraconazole implique plusieurs étapes, à partir de l'itraconazole. Le processus comprend généralement :

Désbutylation: Élimination du groupe butyle de l'itraconazole.

Isopentylation: Introduction d'un groupe isopentyle.

Méthylation: Ajout d'un groupe méthyle à la 5e position.

Ces réactions sont effectuées dans des conditions contrôlées, impliquant souvent des catalyseurs et des solvants spécifiques pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du 2-Désbutyl-2-isopentyl-5-méthylitraconazole suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la durabilité environnementale. Des techniques avancées telles que la synthèse en flux continu et les réacteurs automatisés sont utilisées pour améliorer les taux de production et maintenir une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Désbutyl-2-isopentyl-5-méthylitraconazole subit diverses réactions chimiques, notamment :

Oxydation: Conversion en dérivés oxydés à l'aide d'oxydants comme le peroxyde d'hydrogène.

Réduction: Réduction en composés plus simples à l'aide de réducteurs tels que le borohydrure de sodium.

Substitution: Réactions d'halogénation ou de nitration pour introduire de nouveaux groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène, acide acétique et températures élevées.

Réduction: Borohydrure de sodium, éthanol et température ambiante.

Substitution: Halogènes (chlore, brome), agents nitrants (acide nitrique) et solvants appropriés.

Produits principaux

Applications de la recherche scientifique

Le 2-Désbutyl-2-isopentyl-5-méthylitraconazole a une large gamme d'applications de recherche scientifique :

Chimie: Utilisé comme réactif dans les études de synthèse organique et de catalyse.

Biologie: Employé dans la recherche en protéomique pour étudier les interactions et les fonctions des protéines.

Médecine: Investigé pour ses propriétés antifongiques et son utilisation potentielle dans le traitement des infections fongiques.

Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 2-Désbutyl-2-isopentyl-5-méthylitraconazole implique l'inhibition des enzymes cytochromes P450 fongiques, en particulier la lanostérol 14α-déméthylase. Cette inhibition perturbe la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques, entraînant la mort cellulaire. Les cibles moléculaires et les voies du composé sont similaires à celles de l'itraconazole, mais avec une spécificité et une puissance accrues .

Applications De Recherche Scientifique

2-Desbutyl-2-isopentyl-5-methylItraconazole has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Desbutyl-2-isopentyl-5-methylItraconazole involves inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The compound’s molecular targets and pathways are similar to those of itraconazole but with enhanced specificity and potency .

Comparaison Avec Des Composés Similaires

Le 2-Désbutyl-2-isopentyl-5-méthylitraconazole peut être comparé à d'autres dérivés de l'itraconazole :

Itraconazole: Le composé parent ayant une activité antifongique à large spectre.

Hydroxyitraconazole: Un métabolite ayant des propriétés antifongiques similaires.

Désbutylitraconazole: Un autre dérivé avec une pharmacocinétique modifiée.

Le caractère unique du 2-Désbutyl-2-isopentyl-5-méthylitraconazole réside dans son activité antifongique et sa spécificité accrues, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-methyl-2-(3-methylbutyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUGMJIMOBNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42Cl2N8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

733.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.